6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is not fully understood. However, studies have suggested that the compound may work by inhibiting specific enzymes or signaling pathways involved in inflammation and cancer. The exact mechanism of action requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one has unique biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have an effect on specific receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one in lab experiments is its potential to exhibit unique biochemical and physiological effects. However, the complex synthesis process and the need for specialized equipment and expertise can be a limitation. Additionally, the exact mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are several potential future directions for the research of 6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one. One direction is to further investigate the compound's mechanism of action and identify specific pathways or enzymes that it targets. Another direction is to explore the potential applications of the compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers can investigate the potential of 6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one in combination with other drugs for the treatment of cancer and inflammation.
Conclusion:
In conclusion, 6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that has potential applications in various areas of scientific research. The compound's unique biochemical and physiological effects make it a promising candidate for the development of new drugs. However, the complex synthesis process and the need for specialized equipment and expertise can be a limitation. Further research is needed to fully understand the compound's mechanism of action and identify specific pathways or enzymes that it targets.
Synthesemethoden
The synthesis of 6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one involves several steps, including the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxyphenethylamine to form 4-chlorobenzyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with cyanogen bromide to form 6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one has been found to have potential applications in various areas of scientific research. It has been used in studies related to cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethylamino]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c1-27-17-8-5-14(12-18(17)28-2)9-10-22-20-23-19(26)16(24-25-20)11-13-3-6-15(21)7-4-13/h3-8,12H,9-11H2,1-2H3,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFDEKZQLRXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.